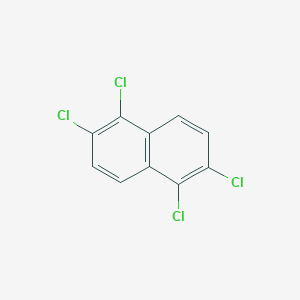

1,2,5,6-四氯萘

描述

1,2,5,6-Tetrachloronaphthalene is a chlorinated derivative of naphthalene, a polycyclic aromatic hydrocarbon with two fused benzene rings. It is one of the possible tetra-chlorinated isomers of naphthalene, where four chlorine atoms are substituted for hydrogen atoms at the 1, 2, 5, and 6 positions of the naphthalene structure.

Synthesis Analysis

The synthesis of chlorinated naphthalenes can be achieved through various methods. For instance, 2 (or 7)-Chloronaphthalenes can be synthesized from α-tetralones by introducing chlorine atoms, followed by reduction and further chlorination steps . Although this method does not directly describe the synthesis of 1,2,5,6-tetrachloronaphthalene, it provides insight into the general approach for chlorinating naphthalene derivatives. The synthesis of other chlorinated naphthalenes has been achieved through photochemical chlorination, which involves the chlorination of naphthalene derivatives under light irradiation10.

Molecular Structure Analysis

The molecular structure of chlorinated naphthalenes is characterized by the presence of chlorine atoms attached to the naphthalene core. The specific arrangement of chlorine atoms in 1,2,5,6-tetrachloronaphthalene would result in a molecule with a certain degree of symmetry and electronic properties influenced by the electron-withdrawing effect of the chlorine substituents.

Chemical Reactions Analysis

Chlorinated naphthalenes can participate in various chemical reactions, including charge-transfer complex formation and radical cation salt formation . These reactions are significant as they can lead to materials with interesting electrical properties. The presence of chlorine atoms can also influence the reactivity of the naphthalene core, potentially leading to unique reaction pathways compared to unsubstituted naphthalene.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,5,6-tetrachloronaphthalene would be influenced by the presence of chlorine atoms. Chlorination generally increases the molecular weight and decreases the solubility in water compared to the parent hydrocarbon. The electron-withdrawing effect of chlorine can affect the electronic properties of the molecule, such as its donor character, as seen in the study of charge-transfer complexes and radical cation salts of related tetrachalcogenonaphthalenes . Additionally, the distribution and toxicity of chlorinated naphthalenes, such as 1,3,5,8-tetrachloronaphthalene, have been studied, indicating that these compounds can cross biological barriers and may have toxicological effects .

科学研究应用

环境影响评估

已进行研究以了解多氯萘(PCNs)如1,2,5,6-四氯萘的环境分布和影响。一项研究重点介绍了PCNs的空间分布,包括在五大湖中的四氯萘。研究发现浓度在空间上有所变化,某些湖泊显示出较高水平,这是由于周围人口和工业区域。研究还指出,虽然一些PCNs从水体挥发出来,但另一些则处于平衡状态或经历净沉积,表明复杂的环境动态(Helm et al., 2003)。

分析化学和鉴定

在分析化学中,研究重点放在鉴定和分离各种PCN同分异构体,包括四氯萘。一项研究利用全面的二维气相色谱(GC × GC)分离了技术氯萘Halowax配方中发现的22种四氯萘同分异构体。该研究强调了这些混合物的复杂性以及准确的分析方法对于鉴定和定量各个同分异构体的重要性,这对于了解它们的环境和健康影响至关重要(Łukaszewicz等,2007年)。

降解和环境修复

还对氯化萘的降解进行了研究,包括四氯萘,使用Fe-Al复合氧化物。这项研究评估了1,2,3,4-四氯萘的降解,并提出了一个假设的反应机制。了解降解途径和机制对于制定这些持久性有机污染物的有效修复策略至关重要(Liu et al., 2017)。

材料科学与工程

在材料科学领域,已进行了有关合成和表征各种材料的研究,包括与萘衍生物相关的材料。例如,一项研究侧重于合成、表征和研究核取代萘二亚酰亚胺染料的光物理和光化学性质。这项研究对于开发具有潜在应用于电子、光子学和其他领域的新材料至关重要(Thalacker et al., 2006)。

安全和危害

According to the NIOSH Pocket Guide to Chemical Hazards, tetrachloronaphthalene, which includes 1,2,5,6-Tetrachloronaphthalene, can cause acne-form dermatitis, headache, lassitude (weakness, exhaustion), anorexia, dizziness, jaundice, and liver injury. It can affect the liver, skin, and central nervous system .

属性

IUPAC Name |

1,2,5,6-tetrachloronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4Cl4/c11-7-3-1-5-6(10(7)14)2-4-8(12)9(5)13/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPUUGNBIWHBXBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C(=C(C=C2)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4Cl4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30218136 | |

| Record name | 1,2,5,6-Tetrachloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30218136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,5,6-Tetrachloronaphthalene | |

CAS RN |

67922-22-9 | |

| Record name | Naphthalene, 1,2,5,6-tetrachloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067922229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,5,6-Tetrachloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30218136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

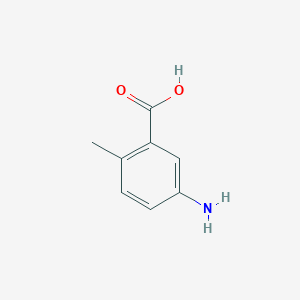

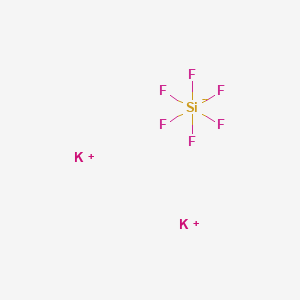

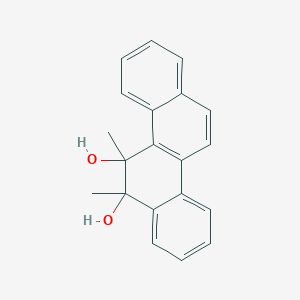

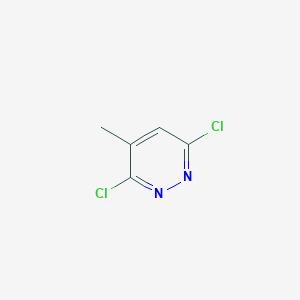

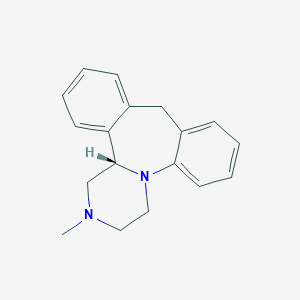

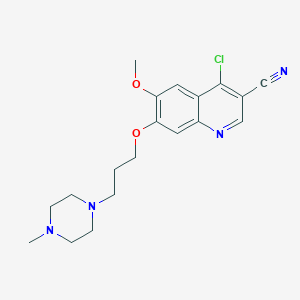

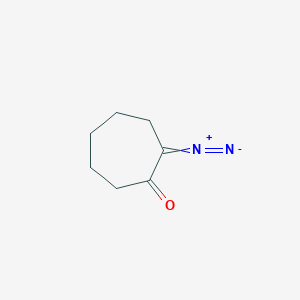

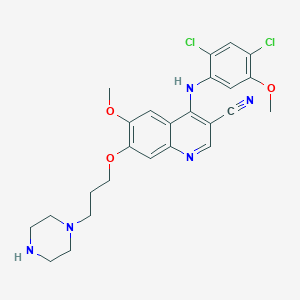

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。